molecular formula C19H15NO B11850025 (R)-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B11850025
M. Wt: 273.3 g/mol
InChI Key: MFXPURJMXJQEBN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalen-1-ylamine with phenylacetic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Naphthalen-1-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific combination of a naphthalene ring and an oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(4R)-2-naphthalen-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H15NO/c1-2-8-15(9-3-1)18-13-21-19(20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18H,13H2/t18-/m0/s1

InChI Key

MFXPURJMXJQEBN-SFHVURJKSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.